molecular formula C8H15Cl2FN4 B13514553 N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride

N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride

Katalognummer: B13514553
Molekulargewicht: 257.13 g/mol
InChI-Schlüssel: KCCYWADGQRAAHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H13FN4. It is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride involves multiple steps. The starting materials typically include 6-ethyl-5-fluoropyrimidine and ethane-1,2-diamine. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves rigorous quality control measures to ensure that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N1-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its fluorine and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H15Cl2FN4

Molekulargewicht

257.13 g/mol

IUPAC-Name

N'-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H13FN4.2ClH/c1-2-6-7(9)8(11-4-3-10)13-5-12-6;;/h5H,2-4,10H2,1H3,(H,11,12,13);2*1H

InChI-Schlüssel

KCCYWADGQRAAHF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NC=N1)NCCN)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.